molecular formula C18H26ClN3O2 B2650033 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea CAS No. 2034481-58-6

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2650033
CAS No.: 2034481-58-6
M. Wt: 351.88
InChI Key: IJLREHLLWKBWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is a synthetic urea derivative of high purity, intended for research and development purposes. The structure of this compound, featuring a piperidine ring connected to a urea functional group, is characteristic of scaffolds investigated for modulating biological targets. Urea-based compounds are of significant interest in medicinal chemistry due to their ability to act as key pharmacophores, often serving as enzyme inhibitors or receptor modulators . Specifically, analogs containing the piperidin-4-yl-urea moiety have been identified as potent antagonists for various G protein-coupled receptors (GPCRs), such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) . Furthermore, research into 1-(phenethyl)urea analogs has demonstrated their potential as selective negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor, highlighting the value of this chemical class in neuroscience and pharmacology research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to use this chemical tool to explore its specific properties and mechanisms of action in biochemical and cellular assays.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLREHLLWKBWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea typically involves the reaction of 2-chlorophenyl isocyanate with a piperidine derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product. The choice of reagents and solvents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea and its analogs:

Key Observations:

Substituent Effects on Solubility and Binding :

  • The oxan-4-yl group in the target compound likely improves aqueous solubility compared to adamantane (ACPU) or sulfonyl (Compound 12) substituents, which are more hydrophobic .
  • The 2-chlorophenyl group is a common motif in agrochemicals (e.g., Epoxiconazole in ) and pharmaceuticals, suggesting its role in enhancing target binding via π-π interactions .

Synthetic Flexibility :

  • Urea derivatives are synthesized with diverse piperidine substituents, including acyl (Compound 11), sulfonyl (Compounds 12–13), and heterocyclic groups (Compound 17). These modifications enable tuning of pharmacokinetic properties .

Biological Activity: Non-urea analogs like CDFII () demonstrate that the 2-chlorophenyl group can synergize with carbapenems against MRSA, highlighting its versatility across pharmacophores . Sulfonyl-containing ureas (e.g., Compound 12) may face faster metabolic clearance compared to ether-linked oxan-4-yl derivatives due to susceptibility to enzymatic hydrolysis .

Structural Novelty: The target compound’s combination of oxan-4-yl and 2-chlorophenyl groups distinguishes it from triazine- or cyclopropane-substituted analogs (Compounds 17, 23), which are tailored for specific enzyme interactions (e.g., FAD-dependent oxidoreductases in ) .

Biological Activity

3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula for this compound is C18H26ClN3O2, with a molecular weight of 351.88 g/mol. The structure consists of a chlorophenyl group attached to a urea moiety, linked through a piperidine derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of diaryl ureas have shown significant antiproliferative effects against various cancer cell lines. A related compound demonstrated IC50 values of 2.39 µM against A549 (lung cancer) and 3.90 µM against HCT116 (colorectal cancer) cell lines, indicating considerable potency comparable to established chemotherapeutics like sorafenib .

Table 1: Antiproliferative Activity of Similar Compounds

Compound NameCell LineIC50 (µM)
Compound AA5492.39
Compound BHCT1163.90
SorafenibA5492.12
SorafenibHCT1162.25

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity, as observed in related studies where compounds with similar urea linkages exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . However, specific data on the antimicrobial efficacy of this compound remains limited.

Enzyme Inhibition

Inhibitory effects on various enzymes have been noted in compounds bearing similar structures. For example, certain urea derivatives were identified as potent acetylcholinesterase inhibitors and urease inhibitors, with IC50 values significantly lower than standard reference compounds . The mechanism of action typically involves binding interactions with the active sites of these enzymes.

Case Studies and Research Findings

A series of studies have investigated the biological activities of urea derivatives:

  • Antiproliferative Studies : A recent investigation focused on the synthesis and evaluation of urea derivatives against cancer cell lines, revealing promising results for several compounds in terms of their inhibitory capabilities .
  • Enzyme Interaction Studies : Molecular docking studies demonstrated that the urea structure could form hydrogen bonds with amino acid residues in target proteins, enhancing the understanding of their mechanism of action in enzyme inhibition .
  • Pharmacological Profiles : Compounds similar to this compound have been characterized for their pharmacological profiles, showing potential as leads for drug development targeting various diseases.

Q & A

Q. What are the standard synthetic routes for 3-(2-chlorophenyl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine Functionalization : React 1-(oxan-4-yl)piperidin-4-amine with a chloroformate to introduce the urea precursor (e.g., using triphosgene or carbonyldiimidazole).

Urea Formation : Couple the intermediate with 2-chlorophenyl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60°C for 12 hours).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Optimization Strategies :

  • Apply Design of Experiments (DoE) to optimize temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm urea NH protons (δ 6.5–7.2 ppm) and piperidine/oxane ring signals.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidin-4-ylmethyl region .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl atom).
  • HPLC-PDA : Use a reversed-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How do structural modifications to the piperidine or oxan-4-yl moieties affect receptor selectivity and binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace oxan-4-yl with morpholine (increased polarity) or furan (planar aromaticity) to assess solubility and target engagement.
    • Compare analogs (e.g., methylsulfonyl-piperidine derivatives) using radioligand binding assays (e.g., for soluble epoxide hydrolase) .
    • Key Data :
Substituent on PiperidineIC₅₀ (nM)Selectivity Ratio
Oxan-4-yl15.21:120 (CYP2J2)
Methylsulfonyl8.71:85
Morpholine22.41:200
Adapted from

Q. What computational strategies can predict the binding modes of this urea derivative with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., epoxide hydrolase). Parameterize the oxan-4-yl group’s conformational flexibility.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between urea NH and catalytic residues (e.g., Asp335 in sEH) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from the 2-chlorophenyl group .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer:

  • Comparative Assays : Standardize assays (e.g., fluorescence polarization vs. SPR for binding affinity) across labs. For example, discrepancies in IC₅₀ values for sEH inhibitors may arise from assay buffer differences (Tris vs. HEPES) .
  • Meta-Analysis : Use tools like Prism to aggregate data from PubChem (CID 790715) and academic studies, adjusting for variables like cell line (HEK293 vs. HepG2) .
  • Crystallography : Solve co-crystal structures (e.g., PDB) to validate binding poses and identify critical non-covalent interactions .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid.
    • Plasma Stability : Incubate with mouse plasma (37°C, 1 hour) and quantify via LC-MS/MS.
    • CYP Inhibition : Screen against CYP3A4/2D6 using luminescent assays (e.g., Promega P450-Glo™) .
  • Pharmacokinetic Studies :
    • Administer IV/orally to rodents (10 mg/kg) and collect plasma at 0–24 hours.
    • Calculate AUC , Cmax , and t₁/₂ using non-compartmental analysis (WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.